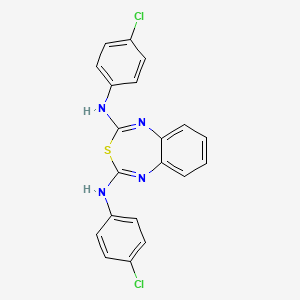
N~2~,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine is a heterocyclic compound that belongs to the class of benzothiadiazepines. This compound is characterized by the presence of two 4-chlorophenyl groups attached to the nitrogen atoms at positions 2 and 4 of the benzothiadiazepine ring. It has garnered interest due to its potential biological activities, including antifungal and antibacterial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine typically involves the following steps:
Formation of Quinazolin-2,4-diol: The starting material, 2-amino benzoic acid, reacts with urea at a temperature of 130-140°C to form Quinazolin-2,4-diol.
Formation of 2,4-Dichloroquinazoline: Quinazolin-2,4-diol is then treated with phosphorus oxychloride at 150°C for 24 hours to yield 2,4-dichloroquinazoline.
Final Product Formation: 2,4-dichloroquinazoline reacts with p-chloroaniline to produce N2,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
N~2~,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of chlorine atoms on the phenyl rings.
Oxidation and Reduction: The benzothiadiazepine ring can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted benzothiadiazepine derivative.
科学的研究の応用
N~2~,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of N2,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine involves its interaction with biological targets such as enzymes and receptors. The compound’s antifungal and antibacterial activities are believed to result from its ability to inhibit key enzymes involved in the growth and replication of microorganisms. The exact molecular targets and pathways are still under investigation .
類似化合物との比較
Similar Compounds
N~2~,N~4~-Bis(4-chlorophenyl)quinazoline-2,4-diamine: This compound shares a similar structure but with a quinazoline ring instead of a benzothiadiazepine ring.
N~2~,N~4~-Bis(4-chlorophenyl)-5-nitropyrimidine-2,4,6-triamine: Another structurally related compound with a pyrimidine ring and a nitro group.
Uniqueness
N~2~,N~4~-Bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine is unique due to its benzothiadiazepine ring, which imparts distinct chemical and biological properties compared to other similar compounds
特性
CAS番号 |
574010-83-6 |
|---|---|
分子式 |
C20H14Cl2N4S |
分子量 |
413.3 g/mol |
IUPAC名 |
2-N,4-N-bis(4-chlorophenyl)-3,1,5-benzothiadiazepine-2,4-diamine |
InChI |
InChI=1S/C20H14Cl2N4S/c21-13-5-9-15(10-6-13)23-19-25-17-3-1-2-4-18(17)26-20(27-19)24-16-11-7-14(22)8-12-16/h1-12H,(H,23,25)(H,24,26) |
InChIキー |
FQBCEQZKYJVZPP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(SC(=N2)NC3=CC=C(C=C3)Cl)NC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


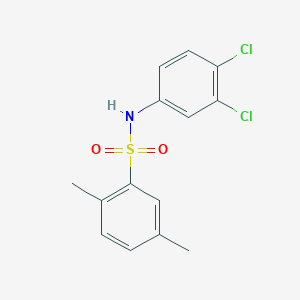
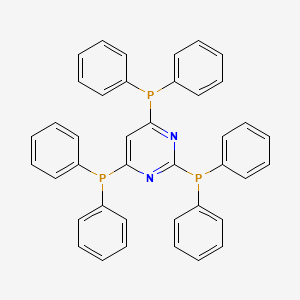
![6-Acetyl-2-oxa-6-azabicyclo[3.2.0]heptan-4-one](/img/structure/B14226570.png)
![Benzenesulfonamide, 4-[3-(2-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14226578.png)
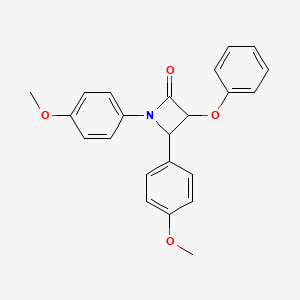
![n-{2-Fluoro-4-[hydroxy(phenyl)methyl]phenyl}methanesulfonamide](/img/structure/B14226611.png)
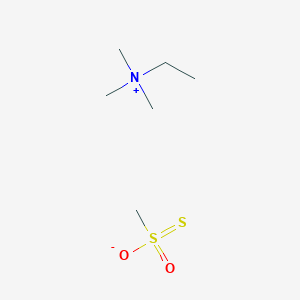

![N-{4-[3-(2-Hydroxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14226626.png)
![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)decan-1-one](/img/structure/B14226633.png)
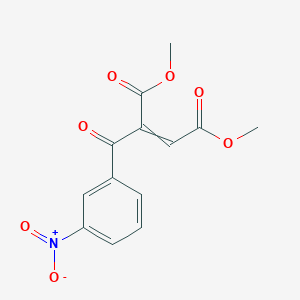
![Benzonitrile, 3-chloro-5-[4-(2-pyridinyl)-2-oxazolyl]-](/img/structure/B14226648.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-, (2R)-](/img/structure/B14226655.png)
![2-[(2-Phenylpropan-2-yl)sulfanyl]pyridine](/img/structure/B14226656.png)
